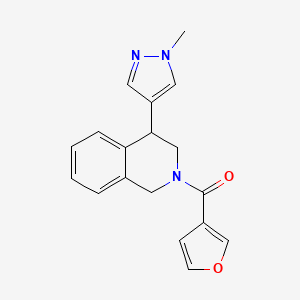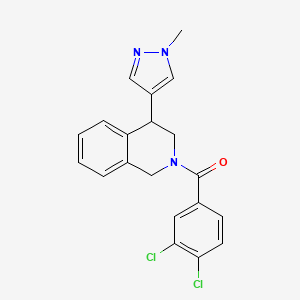![molecular formula C16H11BrClN3O2 B6425018 5-bromo-2-chloro-N-{[3-(furan-2-yl)pyrazin-2-yl]methyl}benzamide CAS No. 2034540-16-2](/img/structure/B6425018.png)
5-bromo-2-chloro-N-{[3-(furan-2-yl)pyrazin-2-yl]methyl}benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-bromo-2-chloro-N-{[3-(furan-2-yl)pyrazin-2-yl]methyl}benzamide is an organic compound that belongs to the class of aromatic heterocyclic compounds. It contains a furan ring substituted at the 2-position with an anilide, making it a member of the 2-furanilides family
Mechanism of Action
Target of Action
The primary target of 5-bromo-2-chloro-N-{[3-(furan-2-yl)pyrazin-2-yl]methyl}benzamide is the Mitogen-activated protein kinase 10 (MAPK10) . MAPK10 is a protein that plays a crucial role in various cellular processes, including proliferation, differentiation, and stress response.
Mode of Action
It is believed to interact with its target, mapk10, leading to changes in the protein’s activity . This interaction may alter the signaling pathways regulated by MAPK10, resulting in various cellular responses.
Biochemical Pathways
The compound’s interaction with MAPK10 can affect several biochemical pathways. MAPK10 is involved in the JNK signaling pathway, which plays a role in stress response, apoptosis, and inflammatory response. By modulating the activity of MAPK10, the compound can potentially influence these pathways and their downstream effects .
Pharmacokinetics
Information about its absorption, distribution, metabolism, and excretion (ADME) is currently unavailable . These properties are crucial in determining the compound’s bioavailability and its overall effect in the body.
Result of Action
The molecular and cellular effects of the compound’s action depend on its interaction with MAPK10 and the subsequent changes in the associated biochemical pathways . These effects can range from changes in cell proliferation and differentiation to alterations in the cell’s stress and inflammatory responses.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interaction with MAPK10 . Furthermore, the compound’s efficacy can be influenced by the physiological and pathological state of the cells.
Biochemical Analysis
Biochemical Properties
5-bromo-2-chloro-N-{[3-(furan-2-yl)pyrazin-2-yl]methyl}benzamide plays a significant role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit the activity of certain enzymes, such as mitogen-activated protein kinase 10 (MAPK10), which is involved in various cellular processes including cell proliferation, differentiation, and apoptosis . The interaction between this compound and MAPK10 occurs through binding to the enzyme’s active site, leading to inhibition of its catalytic activity. Additionally, this compound may interact with other proteins and biomolecules, influencing their function and activity in biochemical pathways.
Cellular Effects
The effects of this compound on various types of cells and cellular processes have been studied extensively. This compound has been found to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can alter the activity of signaling pathways such as the MAPK pathway, leading to changes in gene expression and cellular responses . These effects can result in altered cell proliferation, differentiation, and apoptosis, depending on the specific cellular context and conditions.
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with biomolecules at the molecular level. This compound exerts its effects through binding interactions with enzymes and proteins, leading to inhibition or activation of their activity. For instance, the binding of this compound to MAPK10 results in the inhibition of the enzyme’s catalytic activity, thereby modulating downstream signaling pathways and gene expression . Additionally, this compound may influence other molecular processes, such as enzyme inhibition or activation, and changes in gene expression, contributing to its overall biochemical effects.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been investigated to understand its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time. Prolonged exposure to certain environmental factors, such as light and temperature, may lead to gradual degradation and reduced efficacy. In in vitro and in vivo studies, the long-term effects of this compound on cellular function have been observed, including changes in cell proliferation, differentiation, and apoptosis .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that low to moderate doses of this compound can effectively modulate biochemical pathways and cellular processes without causing significant toxicity or adverse effects. At high doses, this compound may exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of determining the optimal dosage for achieving desired biochemical effects while minimizing potential adverse effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. This compound undergoes biotransformation through phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation . Enzymes such as cytochrome P450s play a crucial role in the metabolism of this compound, leading to the formation of metabolites that may exhibit different biochemical properties and activities. The effects of this compound on metabolic flux and metabolite levels have been studied to understand its overall impact on cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can be transported across cell membranes through passive diffusion or active transport mechanisms, depending on its physicochemical properties . Once inside the cells, this compound may interact with binding proteins that facilitate its localization and accumulation in specific cellular compartments. The distribution of this compound within tissues is influenced by factors such as blood flow, tissue permeability, and binding affinity to cellular components.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. This compound can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, this compound may localize to the nucleus, cytoplasm, or mitochondria, depending on the presence of specific targeting signals. The subcellular localization of this compound can influence its interactions with biomolecules and its overall biochemical effects.
Preparation Methods
The synthesis of 5-bromo-2-chloro-N-{[3-(furan-2-yl)pyrazin-2-yl]methyl}benzamide typically involves multiple stepsThe final step involves the formation of the benzamide moiety through a nucleophilic substitution reaction . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
5-bromo-2-chloro-N-{[3-(furan-2-yl)pyrazin-2-yl]methyl}benzamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles, leading to the formation of different derivatives. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a probe to study biological processes and interactions.
Industry: It is used in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar compounds to 5-bromo-2-chloro-N-{[3-(furan-2-yl)pyrazin-2-yl]methyl}benzamide include:
5-bromo-2-chloro-N-isopropylbenzamide: This compound has a similar structure but with an isopropyl group instead of the furan-2-yl group.
5-bromo-N-(3-chloro-2-(4-(prop-2-ynyl)piperazin-1-yl)phenyl)furan-2-carboxamide: This compound contains a piperazine ring, making it structurally related. The uniqueness of this compound lies in its specific substitution pattern and the presence of the furan ring, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
5-bromo-2-chloro-N-[[3-(furan-2-yl)pyrazin-2-yl]methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11BrClN3O2/c17-10-3-4-12(18)11(8-10)16(22)21-9-13-15(20-6-5-19-13)14-2-1-7-23-14/h1-8H,9H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEMLZJNDJYBILA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=NC=CN=C2CNC(=O)C3=C(C=CC(=C3)Br)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11BrClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-({1-[2-(4-bromophenyl)acetyl]azetidin-3-yl}methyl)-1,3-oxazolidine-2,4-dione](/img/structure/B6424936.png)
![4-methyl-N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}-1,2,3-thiadiazole-5-carboxamide](/img/structure/B6424955.png)
![N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}-2-(6-oxo-1,6-dihydropyridazin-1-yl)acetamide](/img/structure/B6424960.png)
![1-[(thiophen-2-yl)methyl]-3-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-yl)urea](/img/structure/B6424962.png)
![N-(2-{5,7-dioxo-5H,6H,7H-pyrrolo[3,4-b]pyridin-6-yl}ethyl)-2-ethoxybenzamide](/img/structure/B6424964.png)
![N-(2-{5,7-dioxo-5H,6H,7H-pyrrolo[3,4-b]pyridin-6-yl}ethyl)-4-ethoxy-3-fluorobenzene-1-sulfonamide](/img/structure/B6424970.png)
![N-(2-{5,7-dioxo-5H,6H,7H-pyrrolo[3,4-b]pyridin-6-yl}ethyl)-4-(trifluoromethoxy)benzene-1-sulfonamide](/img/structure/B6424973.png)
![N-{[1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl]methyl}naphthalene-1-carboxamide](/img/structure/B6424979.png)
![2,4-dimethoxy-N-{[1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl]methyl}benzamide](/img/structure/B6424982.png)


![4-{1-[3-(2-bromophenyl)propanoyl]piperidin-4-yl}morpholine-3,5-dione](/img/structure/B6424994.png)
![4-amino-3-[(cyclopropylmethyl)carbamoyl]-1,2-thiazole-5-carboxylic acid](/img/structure/B6424995.png)
![N-{[3-(furan-2-yl)pyrazin-2-yl]methyl}-2-phenyl-2H-1,2,3-triazole-4-carboxamide](/img/structure/B6425011.png)
